molecular formula C16H25N3O2S2 B5573638 (4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide

(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide

Cat. No.: B5573638
M. Wt: 355.5 g/mol
InChI Key: PWPQGSKPLIEOJV-JSGCOSHPSA-N
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Description

“(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide” is a complex organic compound. It contains a prolinamide moiety, which is a derivative of the amino acid proline, and a 2-thienyl group, which is a sulfur-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the thienyl group might undergo reactions typical of aromatic compounds .

Scientific Research Applications

Catalytic Activity in Aldol Reactions

(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide and related L-prolinamide derivatives are active catalysts in direct aldol reactions. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis. L-prolinamides derived from L-proline have demonstrated moderate to high enantioselectivities in these reactions, with certain derivatives exhibiting up to >99% enantiomeric excess (ee) under specific conditions. This enantioselectivity is attributed to the hydrogen bonding capabilities of the amide N-H and terminal hydroxyl groups in the catalysts, which reduce the activation energy and enhance selectivity (Tang et al., 2004).

Enantioselective Organic Synthesis

The enantioselectivity of L-prolinamide derivatives in organic reactions, such as the aldol reaction, suggests their potential for broad applications in enantioselective synthesis. These catalysts can be designed with varying degrees of hydrogen bond donating capabilities and terminal functional groups, offering a strategic approach in the synthesis of chiral molecules. The ability to achieve high enantioselectivities makes these catalysts valuable in the production of pharmaceuticals and other chiral substances (Wang et al., 2009).

Application in Asymmetric Synthesis

L-prolinamide derivatives have been applied in asymmetric synthesis, demonstrating their versatility as organocatalysts. Their catalytic activity in generating aldol adducts with high levels of diastereoselectivity and enantioselectivity underlines their importance in asymmetric synthesis. This ability to control the stereochemistry of the synthesized molecules is particularly beneficial in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly influence their efficacy and safety (Agarwal & Peddinti, 2012).

Properties

IUPAC Name

(2S,4S)-N-ethyl-4-[(2-methylsulfanylacetyl)amino]-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S2/c1-4-17-16(21)14-7-12(18-15(20)10-22-3)8-19(14)9-13-6-5-11(2)23-13/h5-6,12,14H,4,7-10H2,1-3H3,(H,17,21)(H,18,20)/t12-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPQGSKPLIEOJV-JSGCOSHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1CC2=CC=C(S2)C)NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CC=C(S2)C)NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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